

Application Notes and Protocols: SRT 1720 in Cardiovascular Disease Research Models

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Compound of Interest

Compound Name: SRT 1720 dihydrochloride

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Introduction

SRT1720 is a specific small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD⁺)-dependent deacetylase.[1][2] SIRT1 plays a crucial role in regulating a variety of cellular processes, including stress resistance, metabolism, and aging. In the context of cardiovascular disease, activation of SIRT1 by SRT1720 has demonstrated significant therapeutic potential in various preclinical research models. These models have shown that SRT1720 can ameliorate age-related endothelial dysfunction, reduce inflammation and oxidative stress, inhibit cardiac hypertrophy and fibrosis, and protect against atherosclerosis.[3][4][5] This document provides detailed application notes and protocols for the use of SRT1720 in cardiovascular disease research, summarizing key quantitative data and outlining experimental methodologies based on published studies.

Mechanism of Action

SRT1720 allosterically activates SIRT1, enhancing its deacetylase activity.[1] This leads to the deacetylation of numerous downstream targets, influencing several signaling pathways critical in cardiovascular health. Key mechanisms include:

- **Endothelial Function Improvement:** SRT1720 enhances the expression and activity of endothelial nitric oxide synthase (eNOS) and cyclooxygenase-2 (COX-2), leading to improved endothelium-dependent dilation.[6][7][8]

- **Reduction of Oxidative Stress:** It upregulates antioxidant enzymes while reducing the activity of pro-oxidant enzymes like NADPH oxidase.[4][8]
- **Anti-inflammatory Effects:** SRT1720 inhibits the pro-inflammatory NF- κ B (nuclear factor-kappa B) signaling pathway by promoting the deacetylation of the p65 subunit.[2][3][9] This leads to a reduction in the expression of inflammatory cytokines such as TNF- α . [6][7]
- **Metabolic Regulation:** SRT1720 improves mitochondrial function and biogenesis.[10][11][12]
- **Anti-hypertrophic and Anti-fibrotic Effects:** In models of cardiac pressure overload, SRT1720 has been shown to attenuate cardiac hypertrophy and fibrosis, partly through the modulation of TGF- β /Smad signaling.[5][13]

Data Summary

The following tables summarize the quantitative effects of SRT1720 observed in various cardiovascular disease models.

Table 1: Effects of SRT1720 on Vascular Function and Biomarkers in Aged Mice

Parameter	Model	Treatment	Result	Reference
Endothelium-Dependent Dilation (EDD)	Old B6D2F1 Mice (29-32 mo)	100 mg/kg/day SRT1720 for 4 weeks	Increased from 83±2% to 95±1%	[6][7]
Aortic SIRT1 Expression	Old B6D2F1 Mice (29-31 mo)	100 mg/kg/day SRT1720 for 4 weeks	Increased by ~100%	[8]
Aortic Superoxide Production	Old B6D2F1 Mice	100 mg/kg/day SRT1720 for 4 weeks	Normalized to levels of young mice	[6][7]
Aortic NF-κB Activity (acetyl-p65/total p65)	Old B6D2F1 Mice	100 mg/kg/day SRT1720 for 4 weeks	Normalized to levels of young mice	[3][9]
Aortic TNF-α Expression	Old B6D2F1 Mice	100 mg/kg/day SRT1720 for 4 weeks	Decreased by 45%	[3][9]
Aortic COX-2 Protein Expression	Old B6D2F1 Mice	100 mg/kg/day SRT1720 for 4 weeks	Restored to levels of young mice	[3]

Table 2: Effects of SRT1720 in a Mouse Model of Pressure-Overload Cardiac Hypertrophy

Parameter	Model	Treatment	Result	Reference
Left Ventricular Ejection Fraction (LVEF)	C57BL/6 Mice with Transverse Aortic Constriction (TAC)	100 mg/kg/day SRT1720	Significantly improved compared to placebo	[5]
Left Ventricular Mass	C57BL/6 Mice with TAC	100 mg/kg/day SRT1720	Significantly reduced compared to placebo	[5]
Left Ventricular Fibrosis	C57BL/6 Mice with TAC	100 mg/kg/day SRT1720	Significantly reduced compared to placebo	[5]
Fetal Gene Program (β -MHC, α -SKA, ANP)	C57BL/6 Mice with TAC	100 mg/kg/day SRT1720	Normalized expression levels	[5]
Phospho-Smad2 Expression	C57BL/6 Mice with TAC	100 mg/kg/day SRT1720	Normalized expression levels	[5]

Table 3: Effects of SRT1720 on Atherosclerosis in apoE^{-/-} Mice

Parameter	Model	Treatment	Result	Reference
Atherosclerotic Lesion Size	apoE-/- Mice with Angiotensin II infusion	SRT1720 administration	Substantially attenuated	[14]
NF-κB Activation	apoE-/- Mice with Angiotensin II infusion	SRT1720 administration	Inhibited	[14]
STAT3 Activation	apoE-/- Mice with Angiotensin II infusion	SRT1720 administration	Inhibited	[14]

Experimental Protocols

Protocol 1: In Vivo Administration of SRT1720 in a Mouse Model of Vascular Aging

Objective: To assess the effect of SRT1720 on age-related endothelial dysfunction.

Animal Model: Young (4-9 months) and old (29-32 months) male B6D2F1 mice.[\[6\]](#)

SRT1720 Formulation and Administration:

- Prepare a vehicle solution of 0.5% carboxymethylcellulose (CMC) with 0.025% Tween 20.[\[4\]](#)
- Suspend SRT1720 in the vehicle at a concentration that allows for a final dosage of 100 mg/kg body weight.
- Administer SRT1720 or vehicle daily via oral gavage for 4 weeks.[\[6\]](#)[\[8\]](#)

Assessment of Endothelial Function (Ex Vivo Wire Myography):

- At the end of the treatment period, euthanize mice and carefully dissect the carotid arteries.
- Mount arterial rings in a wire myograph chamber containing Krebs buffer, maintained at 37°C and aerated with 95% O₂, 5% CO₂.

- Allow arteries to equilibrate and then pre-constrict with phenylephrine.
- Generate cumulative concentration-response curves to acetylcholine to assess endothelium-dependent dilation.
- To investigate the role of specific pathways, incubate vessels with inhibitors such as L-NAME (for nitric oxide synthase) or indomethacin (for cyclooxygenase) before assessing the response to acetylcholine.

Protocol 2: Western Blotting for Protein Expression Analysis

Objective: To determine the effect of SRT1720 on the expression of key proteins in cardiovascular signaling pathways.

Sample Preparation:

- Homogenize aortic tissue or cardiac tissue lysates in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA protein assay.

Gel Electrophoresis and Transfer:

- Denature protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies (e.g., anti-SIRT1, anti-COX-2, anti-p65, anti-acetyl-p65, anti-eNOS) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantify band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the effect of SRT1720 on the mRNA levels of inflammatory and other target genes.

RNA Extraction and cDNA Synthesis:

- Isolate total RNA from tissues or cells using a commercial RNA extraction kit (e.g., RNeasy kit).[15]
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

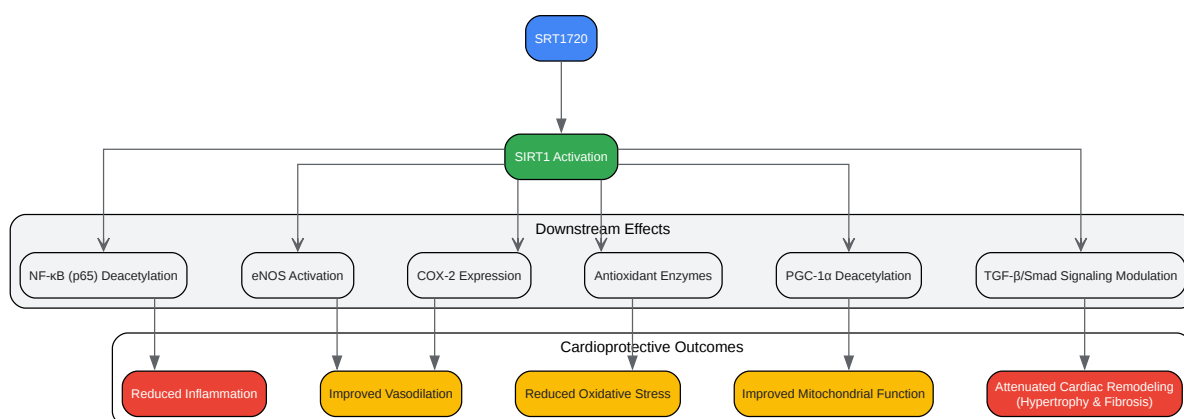
qPCR Reaction:

- Prepare a reaction mixture containing cDNA, SYBR Green PCR Master Mix, and forward and reverse primers for the gene of interest (e.g., TNF- α , IL-1 β) and a housekeeping gene (e.g., β -actin).[15]

- Perform the qPCR reaction in a real-time PCR machine using a standard cycling protocol (e.g., 50°C for 2 min, 95°C for 10 min, followed by 40-45 cycles of 95°C for 15 sec and 60°C for 1 min).^[15]
- Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene.

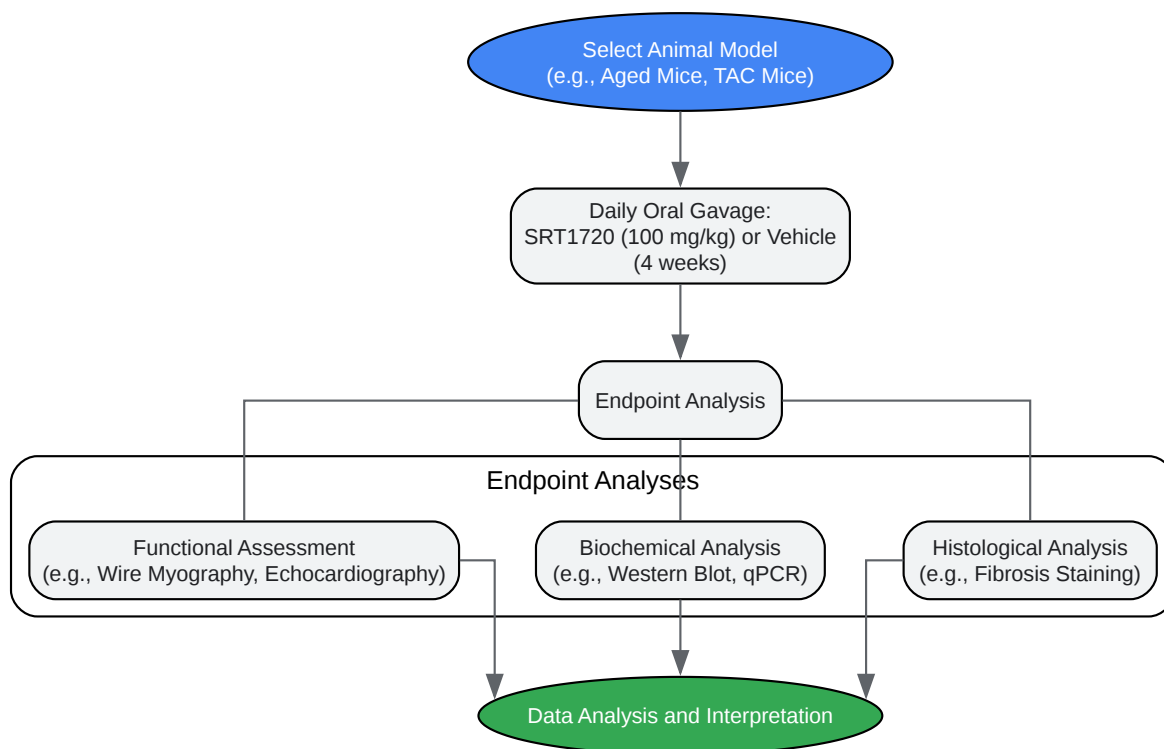
Visualizations

Signaling Pathways and Experimental Workflows



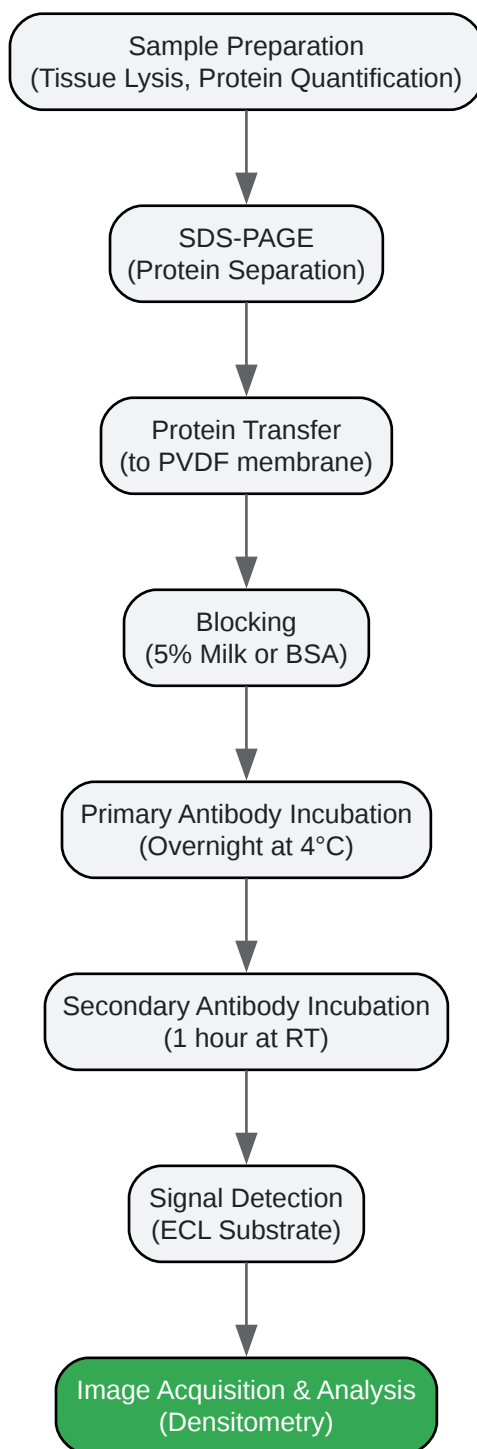
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Caption: Mechanism of action of SRT1720 in cardiovascular disease models.



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Caption: General experimental workflow for in vivo studies with SRT1720.



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Caption: Key steps in the Western Blotting protocol.

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